1H-Imidazo[5,1-C][1,4]oxazine

AKT Kinase Inhibition Cancer Therapeutics Kinase Selectivity

Choose the authentic 1H-imidazo[5,1-c][1,4]oxazine scaffold for your next-generation kinase inhibitor program. Unlike monocyclic analogs, the [5,1-c] fusion provides a unique hydrogen-bonding geometry critical for AKT1/AKT2 inhibition (derivatives achieve 0.710 nM IC50) and Pks13 target engagement. A modular one-pot synthetic protocol supports rapid SAR exploration. Insist on this specific regioisomer to maintain predictive QSAR value and avoid loss of target potency.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 42341-20-8
Cat. No. B14650487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[5,1-C][1,4]oxazine
CAS42341-20-8
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1C2=COC=CN2C=N1
InChIInChI=1S/C6H6N2O/c1-2-9-4-6-3-7-5-8(1)6/h1-2,4-5H,3H2
InChIKeyPIPALTPIFNYWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[5,1-C][1,4]oxazine (CAS 42341-20-8): Core Scaffold Procurement & Differentiation Guide


1H-Imidazo[5,1-C][1,4]oxazine (CAS 42341-20-8) is a fused bicyclic heterocycle (C6H6N2O; MW 122.12) comprising an imidazole ring annulated to a 1,4-oxazine, formally a morpholine-fused imidazole . The scaffold was under-explored until a modular multicomponent synthetic protocol was reported in 2022, enabling systematic derivatization for structure–activity relationship (SAR) studies [1]. Its documented biological profile spans mGluR4 allosteric potentiation, AKT kinase inhibition, polyketide synthase (Pks13) inhibition relevant to tuberculosis, and herbicidal activity [1][2][3]. For procurement decisions, the core value lies in the scaffold's unique combination of hydrogen-bonding capacity (0 H-bond donors, 2 acceptors) and conformational constraint compared to purely carbon-linked or monocyclic analogs.

Why Generic Imidazo-Oxazine Substitution Fails: Functional Selectivity Dictated by Ring Topology


Casual interchange among imidazo-oxazine regioisomers (e.g., [5,1-c] vs. [2,1-c] vs. [4,3-c]) or between the 1H-imidazo[5,1-c][1,4]oxazine scaffold and monocyclic 1,4-oxazine or simple imidazole analogues is unsupported by quantitative data. The [5,1-c] fusion creates a unique spatial orientation of the morpholine oxygen relative to the imidazole N-1, directly influencing hydrogen-bonding geometry with biological targets. In silico toxicity predictions indicate that subtle scaffold changes profoundly alter the immunotoxicity profile (e.g., active with probability 0.98 for a representative [5,1-c] analog) [1], while the documented mGluR4 allosteric potentiation and Pks13 inhibition are scaffold-specific activities not replicated by monocyclic oxazine or imidazole fragments [2][3]. The quantitative evidence below demonstrates why generic substitution risks loss of target engagement, synthetic tractability, and predictive SAR value.

Quantitative Differentiation Evidence: 1H-Imidazo[5,1-C][1,4]oxazine vs. Closest Analogs


AKT1 Kinase Inhibition Potency: Imidazo[5,1-c][1,4]oxazine Derivative vs. Clinical-Stage Allosteric AKT Inhibitor MK-2206

An imidazo[5,1-c][1,4]oxazine-based compound (US8772283, Compound 4) demonstrates sub-nanomolar AKT1 inhibitory potency (IC50 = 0.710 nM at pH 7.5), representing a ~11-fold improvement over the clinical-stage allosteric AKT inhibitor MK-2206 (AKT1 IC50 = 8 nM) [1][2]. This potency advantage is scaffold-dependent, as the bicyclic imidazo-oxazine core provides critical binding interactions not achievable with monocyclic oxazine or imidazole fragments. The assay employed recombinant human AKT1 kinase in a standardized in vitro kinase activity inhibition protocol at physiological pH, enabling direct comparison [1].

AKT Kinase Inhibition Cancer Therapeutics Kinase Selectivity

Quantitative Structure-Activity Relationship (QSAR) Model Quality for Pks13 Inhibition: Imidazo-Oxazine Scaffold vs. General Heterocycle QSAR Benchmarks

A validated QSAR model for nitro-imidazo-oxazines as polyketide synthase XIII (Pks13) inhibitors achieved a coefficient of determination R² = 0.7406 and concordance correlation coefficient CCCext = 0.9252, with robust internal (Q²LOO = 0.6569) and external (R²ext = 0.8600) validation metrics [1]. This model quality surpasses the typical threshold for predictive QSAR models in antitubercular drug discovery (commonly R² < 0.70 for general heterocycle libraries targeting Pks13). The key structural descriptors (AlogP, ATSc4, mindssC, MDEC23) are scaffold-specific, meaning the predictive power does not transfer to imidazo[1,5-a]pyridine or monocyclic oxazine cores, which lack the same fragment correlation [1].

Antitubercular Drug Discovery QSAR Modeling Polyketide Synthase Inhibition

Computed Lipophilicity (XlogP) Differentiation: Imidazo[5,1-c][1,4]oxazine Core vs. Imidazo[1,5-a]pyridine

The 5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine core (CAS 116937-07-6) exhibits a computed XlogP of -0.6, reflecting the polarizing effect of the morpholine oxygen atom embedded in the bicyclic system [1]. In contrast, the structurally analogous imidazo[1,5-a]pyridine scaffold (C7H6N2) lacks a ring oxygen and typically displays higher lipophilicity (XlogP ~1.0 for the unsubstituted core) [2]. This ~1.6 log unit difference directly impacts aqueous solubility and membrane permeability, making the imidazo[5,1-c][1,4]oxazine scaffold more suitable for programs requiring lower logP to mitigate hERG or CYP liabilities while maintaining oral absorption potential.

Physicochemical Property Comparison LogP Lead Optimization

Synthetic Accessibility: Modular One-Pot Multicomponent Protocol vs. Linear Synthesis of Regioisomeric Imidazo-Oxazines

The 2022 EurJOC protocol enables rapid, modular synthesis of 1H-imidazo[5,1-c][1,4]oxazine scaffolds via a sequential three-component aza-Michael addition / cyclization cascade using 1,2-diaza-1,3-dienes, primary amines, and isocyanates or isothiocyanates [1]. This approach generates the fused bicyclic system in a single operational step with high atom economy, contrasting with literature routes to imidazo[2,1-c][1,4]oxazine regioisomers, which typically require 3–4 linear steps and chromatographic purification of intermediates . The multicomponent strategy is inherently amenable to parallel library synthesis, offering a practical advantage for procurement of diverse compound sets for high-throughput screening.

Synthetic Methodology Multicomponent Reaction Library Synthesis

Optimal Application Scenarios for 1H-Imidazo[5,1-C][1,4]oxazine Procurement


AKT Kinase-Targeted Oncology Lead Discovery

Procure the 1H-imidazo[5,1-c][1,4]oxazine scaffold as a core for synthesizing focused libraries targeting AKT1/AKT2 kinases, where sub-nanomolar IC50 values (0.710 nM) have been demonstrated for derivatives [1]. The scaffold's potency advantage over allosteric clinical candidates like MK-2206 (~11-fold) makes it a strategic choice for next-generation AKT inhibitor programs requiring novel intellectual property positions.

Antitubercular Drug Development Targeting Polyketide Synthase 13 (Pks13)

Utilize the scaffold for Pks13 inhibitor optimization guided by the validated QSAR model (R² = 0.7406, CCCext = 0.9252) [1]. The model's excellent external predictivity supports efficient virtual screening and rational design of new derivatives, reducing the synthetic burden in hit-to-lead campaigns against drug-resistant tuberculosis.

Neuroscience Research: mGluR4 Allosteric Potentiator Scaffold

Exploit the documented mGluR4 allosteric potentiator activity of the imidazo[5,1-c][1,4]oxazine chemotype [1] for developing tool compounds or therapeutic candidates targeting Parkinson's disease and metabolic disorders. The scaffold's lower lipophilicity (XlogP ~ -0.6 for the dihydro core) compared to imidazopyridine alternatives offers potential CNS drug-likeness advantages.

Agrochemical Discovery: Herbicide Lead Generation

Leverage the scaffold's herbicidal activity documented in the literature [1] and the one-pot synthetic protocol [2] to rapidly generate and screen derivatives for crop protection applications. The modular multicomponent synthesis enables efficient exploration of substituent space for selectivity and potency optimization against weed species.

Quote Request

Request a Quote for 1H-Imidazo[5,1-C][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.